N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide
Description
N-[2-(4-Aminophenyl)-acetyl]-methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group linked via an acetyl moiety to a 4-aminophenyl ring. This structure combines the sulfonamide pharmacophore—known for its role in cyclooxygenase (COX) inhibition—with a 4-aminophenyl group, which may enhance anti-inflammatory activity by modulating COX-2 selectivity and reducing gastrointestinal toxicity .
Properties
CAS No. |
402508-82-1 |
|---|---|
Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-methylsulfonylacetamide |
InChI |
InChI=1S/C9H12N2O3S/c1-15(13,14)11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) |
InChI Key |
LHUFLXGLSKTRPX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)CC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely documented synthesis begins with the reaction of 4-aminophenylacetic acid (4-APA) and methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as both a base and hydrochloric acid scavenger, facilitating the nucleophilic acyl substitution. The mechanism proceeds as follows:
- Activation : TEA deprotonates the carboxylic acid group of 4-APA, forming a reactive carboxylate ion.
- Acylation : MsCl reacts with the carboxylate ion, displacing chloride and forming the methanesulfonamide intermediate.
- Workup : The reaction is quenched with ice-cold water, and the product is extracted using DCM followed by recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0–5°C (initial), 25°C (stirring) | |
| Molar Ratio (4-APA:MsCl:TEA) | 1:1.2:1.5 | |
| Yield | 78–82% |
Purification and By-product Analysis
Crude product purity is compromised by bis(methanesulfonylamino) by-products, formed via over-sulfonylation of the amine group. Recrystallization from ethanol reduces this impurity to <2%. HPLC analysis (C18 column, acetonitrile/water gradient) confirms a final purity of ≥98%.
Alternative Synthetic Approaches
Solvent-Catalyzed Sulfonylation
Recent patents describe a solvent-free method using N,N-dimethylformamide (DMF) as both solvent and catalyst at 120–160°C. This approach eliminates the need for TEA and reduces reaction time to 3–5 hours:
- Direct Coupling : 4-APA and MsCl are heated in DMF, which activates the carbonyl group via hydrogen bonding.
- By-product Suppression : The high temperature favors mono-sulfonylation, limiting bis-product formation to <5%.
Comparative Performance
| Method | Yield | By-product | Reaction Time |
|---|---|---|---|
| Conventional (DCM + TEA) | 78–82% | 8–10% | 12–18 hours |
| DMF-Catalyzed | 85–90% | 3–5% | 3–5 hours |
Combinatorial Modifications
Parallel synthesis strategies, inspired by sulfonanilide derivative libraries, suggest modifying the acetyl or sulfonamide moieties to enhance reactivity. For example, substituting the acetyl group with a benzoyl fragment increases electrophilicity, accelerating acylation. However, these adaptations require additional protection/deprotection steps, complicating scalability.
Reaction Optimization and By-product Management
Temperature and Stoichiometry Effects
Elevating the reaction temperature to 40°C in DCM improves MsCl reactivity but risks decarboxylation of 4-APA. Stoichiometric excess of MsCl (>1.2 equivalents) exacerbates bis-product formation, necessitating precise molar control.
Solvent Selection
Polar aprotic solvents like DMF or acetonitrile enhance reaction rates but may degrade the amine group. Non-polar solvents (e.g., toluene) offer milder conditions but prolong reaction times.
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 78–82 |
| DMF | 36.7 | 85–90 |
| Acetonitrile | 37.5 | 72–75 |
| Toluene | 2.38 | 60–65 |
Physicochemical Characterization
Structural Confirmation
Thermodynamic Properties
- Melting Point : 182–184°C (ethanol recrystallized).
- Solubility : 12 mg/mL in DMSO, <1 mg/mL in water.
Applications and Derivative Synthesis
Pharmacological intermediates
The compound serves as a precursor for kinase inhibitors and COX-2 antagonists. Nitration of the phenyl ring produces nitro derivatives with enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural analogs, their biological activities, and distinguishing features:
Mechanistic and Pharmacological Insights
- COX-2 Selectivity: The target compound’s 4-aminophenyl group may improve COX-2 selectivity compared to nimesulide’s nitro-phenoxy motif, which is associated with off-target effects .
- Anti-inflammatory Efficacy: In murine models, N-(4-arylamidophenyl)methanesulfonamide derivatives reduced edema by 40–60%, comparable to indomethacin . The target compound’s acetyl linker may enhance bioavailability over benzothieno-pyrimidinone derivatives, which exhibit potent multi-target activity but complex synthesis .
- Toxicity Profile : Unlike nimesulide, which has been restricted due to hepatotoxicity, the absence of nitro groups in the target compound may mitigate metabolic activation-related toxicity .
Biological Activity
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide, also known as a derivative of nimesulide, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into its biological activity, synthesizing findings from various studies, including case studies and data tables.
Chemical Structure and Synthesis
This compound is synthesized through a series of chemical modifications of nimesulide, which involves N-acylation and sulfonylation processes. The synthesis typically follows a two-step approach that includes the reduction of the nitro group followed by regioselective acylation or sulfonylation. The amino group in this compound exhibits high reactivity, allowing for efficient derivatization.
Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Reduction | Sn/HCl at 90ºC for 3h | Quantitative |
| 2 | Acylation/Sulfonation | Room temperature | Good to excellent |
Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Studies have shown that certain derivatives of this compound exhibit moderate selectivity for COX-2 inhibition over COX-1, suggesting a potential therapeutic application in inflammatory diseases.
Table 1: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 25 | 60 |
| Other derivatives (e.g., 11a) | 30 | 70 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Its derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds derived from this scaffold have been tested against breast cancer cells, demonstrating significant growth inhibition.
Case Study: Antitumor Activity
In a study examining the effects on SK-BR-3 breast cancer cells, this compound derivatives were found to inhibit cell proliferation with IC50 values ranging from 10 μM to 25 μM, indicating a dose-dependent response.
The biological activity of this compound is believed to involve multiple mechanisms:
- COX Inhibition : By selectively inhibiting COX-2, it may reduce inflammation and tumorigenesis.
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells, which is crucial for their anticancer efficacy.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce G2/M phase arrest in cancer cells.
Q & A
Q. What are the standard synthetic routes for N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide?
The synthesis typically involves reacting 4-aminophenyl precursors with acetylating agents and methanesulfonamide groups under controlled conditions. A common method employs methyl iodide as a methylating agent in the presence of a base (e.g., NaOH or K₂CO₃) in solvents like DMF or DMSO at elevated temperatures . Reaction optimization focuses on yield and purity, monitored via TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm the acetyl and sulfonamide moieties (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
- IR Spectroscopy : To identify functional groups (e.g., S=O stretching at ~1350–1160 cm⁻¹, N-H bending in amines).
- Mass Spectrometry : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
- X-ray Crystallography : For definitive structural elucidation, as seen in related sulfonamides .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
Solubility is tested in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy. Stability studies under varying pH (e.g., 2–10) and temperatures (e.g., 4°C, 25°C, 37°C) are conducted via HPLC to monitor degradation over time .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze binding affinities to targets like viral polymerases or enzymes (e.g., COX-2). For example, docking scores for similar sulfonamides revealed interactions with active sites of DNA polymerases . QSAR models further optimize substituents for enhanced activity .
Q. How can derivatives of this compound be designed to improve pharmacological selectivity?
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity.
- N-Arylation : Copper-catalyzed coupling with aryl bromides under ligand-free conditions diversifies the aromatic backbone .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes for novel derivatives .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- COX-2 Inhibition : Cell-free assays using purified COX-2 enzyme, with IC₅₀ determination via spectrophotometry (comparing to inhibitors like NS-398) .
- Antiviral Activity : Plaque reduction assays against viruses (e.g., monkeypox), measuring EC₅₀ values and cytotoxicity in Vero cells .
Q. How do structural variations impact the compound’s pharmacokinetic properties?
- LogP Analysis : Measure partition coefficients to assess lipophilicity and blood-brain barrier penetration.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) and quantify metabolites via LC-MS/MS.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine unbound fractions .
Methodological Notes
- Contradictions : and highlight differing synthetic conditions (e.g., solvent choice), suggesting context-dependent optimization.
- Data Gaps : Limited clinical data necessitates further preclinical validation (e.g., toxicity profiling in animal models).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
